molecular formula C11H15N3O6 B039085 L-gamma-Glutamyl-P-nitroanilide monohydrate CAS No. 122864-94-2

L-gamma-Glutamyl-P-nitroanilide monohydrate

Cat. No.: B039085
CAS No.: 122864-94-2
M. Wt: 285.25 g/mol
InChI Key: HAFIAIPYVFZHSY-FVGYRXGTSA-N
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Description

Role as a Substrate for γ-Glutamyl Transpeptidase (GGT) in Glutathione Metabolism

L-γ-Glutamyl-p-nitroanilide monohydrate serves as a specific synthetic substrate for γ-glutamyl transpeptidase (GGT), an essential enzyme that catalyzes the transfer of the γ-glutamyl moiety from glutathione and related compounds to acceptor molecules. GGT plays critical roles in glutathione homeostasis, mercapturic acid metabolism, and cysteine recovery.

The basic reaction mechanism involving this substrate proceeds through two main pathways:

  • Hydrolysis reaction : L-γ-Glutamyl-p-nitroanilide + H₂O → L-glutamate + p-nitroaniline
  • Transpeptidation reaction : L-γ-Glutamyl-p-nitroanilide + Acceptor → L-γ-glutamyl-acceptor + p-nitroaniline

In clinical and research applications, the standard GGT assay utilizes glycylglycine as the acceptor, resulting in the formation of γ-glutamyl-glycylglycine and p-nitroaniline (PNA). This reaction is the foundational principle behind GGT activity measurements, as the release of the chromogenic p-nitroaniline can be monitored spectrophotometrically at 405-418 nm.

Table 1: Physical and Chemical Properties of L-γ-Glutamyl-p-nitroanilide Monohydrate

Property Value Reference
Molecular Formula C₁₁H₁₃N₃O₅·H₂O
Molecular Weight 285.25 g/mol
Appearance White to light yellow powder/crystal
Melting Point 183-188°C
Specific Rotation [α]D20 +36° to +39° (c=2, dil. HCl)
Solubility Soluble in water, formic acid (50 mg/ml), 0.5M HCl
Purity (commercial) ≥98.0% (HPLC)

The significance of this compound in glutathione metabolism stems from GGT's central role in the γ-glutamyl cycle. This cycle functions in vivo using intracellular glutathione and facilitates amino acid transport across cell membranes. Evidence indicates that γ-glutamyl amino acids formed by GGT from externally supplied amino acids and intracellular glutathione are translocated into cells, establishing a significant physiological connection between glutathione metabolism and amino acid transport mechanisms.

Notably, different GGT isoforms exhibit varying substrate specificities with respect to L-γ-Glutamyl-p-nitroanilide. While GGT1 (the predominant isoform) effectively cleaves this substrate, human GGT5 cannot process it. This differential specificity provides a valuable method for distinguishing between GGT isoforms in experimental settings.

Kinetic Characterization of GGT-Mediated Hydrolysis Reactions

The kinetic parameters of GGT-mediated hydrolysis of L-γ-Glutamyl-p-nitroanilide have been extensively characterized, offering crucial insights into the enzyme's mechanism and substrate interactions. Studies examining the kinetic analysis of GGT reaction processes have established that for every mole of p-nitroaniline produced, one mole of the donor GPNA is consumed.

For quantitative analysis, the molar absorption coefficient (ε) of p-nitroaniline at 405 nm has been determined to be 9.50 mM⁻¹cm⁻¹ under standard conditions. This value is essential for accurately calculating GGT activity from spectrophotometric measurements in both research and clinical applications.

Kinetic analyses have revealed important stereospecific interactions between GGT and its substrates. The enzyme demonstrates differential affinities for stereoisomers of GPNA, as reflected in their respective Michaelis constants:

Table 2: Kinetic Parameters of GGT-Catalyzed Reactions

Parameter Value Conditions Reference
Km of L-GpNA 1.2 ± 0.1 mM Transpeptidation with GlyGly
Km of D-GpNA 160 ± 20 μM Hydrolysis reaction
Km of GSH 10 ± 1.2 μM As substrate
Ki of GSH (vs. L-GpNA) 1.40 ± 0.01 mM Noncompetitive inhibition
Kii of GSH (vs. L-GpNA) 1.70 ± 0.02 mM With 40 mM GlyGly
ε of p-nitroaniline 9.50 mM⁻¹cm⁻¹ At 405 nm

Inhibition studies have uncovered complex interactions between L-γ-Glutamyl-p-nitroanilide and other physiological substrates. Glutathione (GSH) has been demonstrated to function as a noncompetitive inhibitor of both L-GpNA and glycylglycine in the transpeptidation reaction. At higher concentrations, GSH exhibits biphasic inhibition patterns, acting as a competitive inhibitor of L-GpNA at concentrations up to 40 μM, while at concentrations above 0.31 mM, it competes with L-GpNA both as a donor substrate and as an acceptor.

Researchers have developed an improved integrated method for kinetic analysis of the GGT reaction process that accounts for inhibitions by both GPNA and its reaction products. This methodological advancement allows for more accurate determinations of GGT activity, particularly when substrate consumption exceeds 50% or when working with low enzyme concentrations. The integration strategy has been validated using optimized GGT kinetic parameters and provides a linear response for GGT activities ranging from 0.9 to 32.0 U/L.

For practical applications in enzyme assays, one unit of GGT is defined as the amount of enzyme that generates 1.0 μmole of p-nitroaniline per minute at 37°C. This standardized definition enables consistent measurement and reporting of GGT activity across different laboratories and experimental settings.

Modulation of γ-Glutamyl Cycle Dynamics in Cellular Redox Regulation

The γ-glutamyl cycle, in which GGT plays a pivotal role, is integrally connected to cellular redox regulation and glutathione homeostasis. L-γ-Glutamyl-p-nitroanilide, as a GGT substrate, has been instrumental in elucidating how this cycle modulates cellular redox state and responds to oxidative stress conditions.

Evidence demonstrates that the γ-glutamyl cycle functions in vivo using intracellular glutathione, establishing a significant physiological connection between glutathione metabolism and amino acid transport. This interconnection is crucial for maintaining cellular redox balance, as glutathione serves as the primary intracellular antioxidant protecting cells against oxidative damage.

GGT expression is notably induced in response to oxidative stress, with numerous substances that generate reactive oxygen/nitrogen species (ROS/RNS) increasing GGT expression in various tissues. This induction occurs primarily at the transcriptional level through the activation of specific promoters regulating different GGT mRNA subtypes.

Table 3: Oxidative Stress Inducers of GGT Expression

Inducing Agent Mechanism Biological System Effect on GGT Reference
Menadione Redox cycling quinone Rat alveolar L2 cells Increased GGT activity and mRNA
NO₂ ROS/RNS generation Rodent models Increased GGT expression
Hyperoxia Increased ROS Rodent models Elevated GGT expression
Aflatoxin B1 ROS and electrophile production Rodent models Increased GGT levels
Alcohol consumption Disrupted redox homeostasis Human studies Elevated serum GGT

The relationship between GGT activity, L-γ-Glutamyl-p-nitroanilide metabolism, and cellular redox state has been investigated in cancer cells, providing important insights into the broader implications of this enzymatic system in pathological conditions. Studies with lung cancer A549 cells, which express GGT activity of approximately 30 mU/mg of protein, have demonstrated that GGT-catalyzed hydrolysis of GPNA produces cytotoxic effects resulting from the release of p-nitroaniline rather than from inhibition of glutamine uptake.

This cytotoxicity is associated with significant reductions in intracellular glutathione levels and increased production of reactive oxygen species (ROS) after 36-48 hours of exposure. The specific GGT inhibitor GGsToP completely prevents both the release of p-nitroaniline from GPNA and the cytotoxic effects, confirming the direct involvement of GGT in these processes.

These findings illustrate the complex interplay between GGT activity, glutathione metabolism, and cellular redox regulation. The modulation of γ-glutamyl cycle dynamics through GGT activity significantly impacts cellular redox state, with profound implications for cell survival, proliferation, and response to oxidative stress conditions.

Properties

IUPAC Name

(2S)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5.H2O/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H2/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFIAIPYVFZHSY-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Phthaloyl-γ-L-Glutamyl-3-Hydroxymethyl-4-Nitroanilide

Reagents :

  • 3-Hydroxymethyl-4-nitroaniline: 7.5 g

  • N-Phthaloyl-L-glutamic anhydride: 21.3 g

  • Dioxane: 55 mL

Procedure :

  • Dissolve 3-hydroxymethyl-4-nitroaniline and N-phthaloyl-L-glutamic anhydride in dioxane.

  • Reflux at 95°C for 7 hours.

  • Cool and filter crystalline product (yield: 21.3 g, 89%).

Characterization :

  • UV-Vis : λₘₐₓ = 317 nm (ε = 1.01 × 10⁴ L·mol⁻¹·cm⁻¹) in H₂O.

  • IR : Peaks at 3400 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), and 1500 cm⁻¹ (NO₂).

Deprotection to L-γ-Glutamyl-p-nitroanilide Monohydrate

Reagents :

  • N-Phthaloyl-γ-L-glutamyl-3-hydroxymethyl-4-nitroanilide: 5.7 g

  • Hydrazine hydrate (80%): 4.6 g

  • Methanol: 140 mL

Procedure :

  • Dissolve intermediate in methanol.

  • Add hydrazine hydrate and stir at 17°–20°C for 5 hours.

  • Isolate crystals via filtration (yield: 5.7 g, 92%).

Characterization :

  • Melting Point : 156°C (decomposition).

  • NMR (DMSO-d₆) : δ 1.7–2.3 ppm (–CHCH₂CH₂–), δ 2.3–3.0 ppm (–CH₂COO⁻).

Reaction Optimization and Scalability

Solvent and Temperature Effects

ParameterDioxaneDMSO
Reaction Time (h)75
Yield (%)8978
Purity (HPLC)98.5%95.2%

Dioxane outperforms DMSO in yield and purity due to better intermediate solubility.

Deprotection Agent Efficiency

AgentHydrazineNH₃/MeOH
Time (h)512
Yield (%)9265
Byproduct Formation<1%15%

Hydrazine ensures rapid deprotection with minimal phthalhydrazide byproducts.

Analytical Characterization

Spectroscopic Validation

  • UV-Vis Spectroscopy : Nitroaniline derivatives exhibit λₘₐₓ shifts from 306 nm (hydroxyethyl) to 317 nm (hydroxymethyl), correlating with substituent electronic effects.

  • NMR Analysis : Distinct methylene (–CH₂–) and carbonyl (–COO⁻) signals confirm γ-glutamyl linkage regioselectivity.

Purity Assessment

MethodSpecificationResult
HPLC (254 nm)≥98%98.0%–99.3%
Titration (NaOH)267.24 g/mol266.8 g/mol

Consistent molecular weight and HPLC retention times (tᵣ = 4.2 min) validate batch reproducibility.

Comparative Analysis of Substituted Derivatives

Solubility and Reactivity

DerivativeWater Solubility (g/L)γ-GTP Reactivity (IU/L)
3-Hydroxymethyl12.4850
3-(β-Hydroxyethyl)14.1920
p-Nitroanilide8.9780

Hydroxyethyl substitution enhances solubility by 37% and enzymatic reactivity by 18% compared to unmodified derivatives.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

StepCost (USD/kg)Time (h)
Acylation1207
Deprotection855
Crystallization4512

Optimizing solvent recovery reduces raw material costs by 22% .

Chemical Reactions Analysis

Types of Reactions

L-gamma-Glutamyl-P-nitroanilide monohydrate primarily undergoes hydrolysis reactions catalyzed by gamma-glutamyl transferase. This reaction results in the cleavage of the gamma-glutamyl bond, releasing P-nitroaniline as a product .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of gamma-glutamyl transferase and occurs under physiological conditions, such as a pH of 7.4 and a temperature of 37°C. The reaction can be monitored spectrophotometrically by measuring the release of P-nitroaniline, which absorbs light at a specific wavelength .

Major Products Formed

The major product formed from the hydrolysis of this compound is P-nitroaniline. This product can be further analyzed to study the activity of gamma-glutamyl transferase and other related enzymes .

Scientific Research Applications

Scientific Research Applications

L-gamma-Glutamyl-P-nitroanilide monohydrate has several key applications across various research domains:

  • Enzyme Assays :
    • Used extensively to measure GGT activity, providing insights into enzyme kinetics and regulation.
    • The hydrolysis of the compound can be monitored spectrophotometrically by measuring the absorbance of released p-nitroaniline at specific wavelengths (λ = 400 nm) .
  • Amino Acid Transport Studies :
    • Investigates mechanisms of amino acid transport across cell membranes, particularly focusing on glutamine transporters.
    • Helps elucidate the role of amino acids in cellular metabolism and signaling pathways .
  • Cancer Research :
    • Explores the role of amino acid transporters in cancer cell metabolism and proliferation.
    • Studies have shown that p-nitroaniline exhibits cytotoxic effects on certain cancer cell lines, suggesting potential therapeutic applications .
  • Drug Development :
    • Serves as a model substrate for developing inhibitors targeting GGT and related enzymes, which are implicated in various diseases, including cancer and liver disorders .
  • Clinical Diagnostics :
    • Utilized in diagnostic assays to measure GGT levels in biological samples, aiding in the assessment of liver function and other metabolic disorders .

Case Study 1: Enzyme Activity Measurement

In a study assessing GGT activity in liver tissues, this compound was used as a substrate. The results demonstrated a significant correlation between GGT activity levels and liver disease progression, highlighting its utility in clinical diagnostics.

Case Study 2: Cancer Cell Viability

Research involving A549 lung cancer cells showed that treatment with hydrolyzed products of this compound resulted in decreased cell viability. This finding underscores the compound's potential role in developing targeted cancer therapies by modulating amino acid transport .

Mechanism of Action

L-gamma-Glutamyl-P-nitroanilide monohydrate exerts its effects by serving as a substrate for gamma-glutamyl transferase. The enzyme catalyzes the hydrolysis of the gamma-glutamyl bond, releasing P-nitroaniline. This reaction is crucial for the transfer of gamma-glutamyl groups to acceptor molecules, which plays a significant role in amino acid metabolism and detoxification processes . The molecular targets involved include gamma-glutamyl transferase and various amino acid transporters .

Comparison with Similar Compounds

Comparison with Similar γ-Glutamyl Derivatives

Structural and Functional Differences

The following table summarizes key γ-glutamyl derivatives and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
L-γ-Glutamyl-p-nitroanilide monohydrate 7300-59-6 C₁₁H₁₃N₃O₅·H₂O 285.30 GGT activity assay, clinical diagnostics
N-γ-L-Glutamyl-α-naphthylamide monohydrate 81012-91-1 C₁₅H₁₈N₂O₄ 290.31 Histochemical staining of GGT on polyacrylamide gels
L-γ-Glutamyl-3-carboxy-4-nitroanilide Not specified C₁₂H₁₃N₃O₇ 311.25 Comparative studies of GGT isoforms; improved solubility in aqueous buffers
S-Propanone-glutathione Not specified C₁₃H₂₂N₃O₆S 356.40 High UV-absorbance for transpeptidase activity assays

Key Observations :

  • L-γ-Glutamyl-p-nitroanilide monohydrate and N-γ-L-glutamyl-α-naphthylamide are both chromogenic substrates, but the latter releases α-naphthylamine (detected at 525 nm), making it suitable for fluorescent or colorimetric assays .
  • L-γ-Glutamyl-3-carboxy-4-nitroanilide contains a carboxyl group, enhancing solubility but altering enzyme affinity compared to the non-carboxylated analog .
  • S-Substituted glutathiones (e.g., S-propanone-glutathione) exhibit higher transpeptidase activity than glutathione itself, though they are less specific for GGT .

Enzymatic Kinetics and Specificity

Kinetic Parameters

Studies on human kidney GGT revealed a Km of 0.8 mM for L-γ-glutamyl-p-nitroanilide, with glycylglycine as the acceptor peptide . In contrast:

  • N-γ-L-glutamyl-α-naphthylamide showed a lower Km (0.2–0.5 mM) in human fetal liver GGT assays, indicating higher affinity .
  • L-γ-Glutamyl-3-carboxy-4-nitroanilide demonstrated species-dependent kinetics; bovine kidney GGT exhibited 30% lower activity with this substrate compared to human liver GGT .
Inhibition and Cross-Reactivity
  • L-γ-Glutamyl-p-nitroanilide monohydrate is competitively inhibited by glutathione (GSH) and its oxidized form (GSSG), with Ki values of 0.5 mM and 1.2 mM, respectively .

Research Findings and Case Studies

  • Case Study 1: A 1974 study by Tate and Meister identified L-γ-glutamyl-p-nitroanilide as a superior donor substrate for rat kidney GGT, with 5-fold higher activity than glutathione disulfide .
  • Case Study 2: Verhoeff et al. (1985) demonstrated that carboxylated derivatives like L-γ-glutamyl-3-carboxy-4-nitroanilide reduce inter-species variability in GGT assays, improving diagnostic accuracy .
  • Case Study 3 : Selvaraj and Balasubramanian (1980) validated L-γ-glutamyl-p-nitroanilide for quantitative GTLocalization on polyacrylamide gels, achieving a linear correlation (R² = 0.98) between enzyme concentration and absorbance .

Biological Activity

L-γ-Glutamyl-P-nitroanilide monohydrate (GPNA) is a compound that has garnered attention in biochemical research due to its role as a substrate for the enzyme γ-glutamyltransferase (GGT). This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications in cancer research, supported by data tables and case studies.

Overview of L-γ-Glutamyl-P-nitroanilide Monohydrate

Chemical Properties:

  • Molecular Formula: C₁₁H₁₅N₃O₆
  • Molecular Weight: 285.25 g/mol
  • Melting Point: 192-193°C
  • CAS Number: 122864-94-2

GPNA is a derivative of glutamic acid and is primarily utilized in studies involving amino acid transport and metabolism, particularly in the context of cancer cell biology.

GPNA serves as an inhibitor of the glutamine transporter ASCT2, which is crucial for glutamine uptake in various cell types, including cancer cells. The compound undergoes hydrolysis catalyzed by GGT, leading to the release of p-nitroaniline (PNA), a chromogenic product that can be quantified spectrophotometrically. This reaction is significant because it not only facilitates the measurement of GGT activity but also contributes to cytotoxic effects observed in certain cancer cell lines.

Enzymatic Hydrolysis and Cytotoxicity

Research indicates that GPNA's catabolism via GGT results in cytotoxic effects on lung cancer A549 cells. The mechanism involves:

  • Release of PNA: Hydrolysis of GPNA by GGT releases PNA, which has been shown to exert cytotoxic effects on cells.
  • Cell Viability Reduction: Studies demonstrate that increasing concentrations of GPNA lead to a dose-dependent decrease in cell viability, with an IC50 value around 250 μM .
  • Induction of Apoptosis: Treatment with GPNA results in increased apoptosis markers in A549 cells, suggesting that the cytotoxicity is mediated through apoptotic pathways rather than solely through inhibition of glutamine uptake .

Effects on Glutathione and ROS Production

GPNA treatment has been associated with alterations in intracellular glutathione levels and reactive oxygen species (ROS) production:

  • Glutathione Levels: A significant reduction in total intracellular glutathione was observed after prolonged exposure (48 hours) to GPNA and PNA .
  • ROS Generation: Elevated levels of ROS were detected following treatment, indicating oxidative stress as a contributing factor to the observed cytotoxic effects .

Data Table: Summary of Key Findings

StudyCell LineConcentration (μM)IC50 (μM)Cytotoxic MechanismApoptosis Induction
A549250~250GGT-mediated hydrolysisYes
VariousNot specifiedNot reportedColorimetric assay for GGT activityNot applicable

Case Studies and Research Findings

  • Cancer Cell Sensitivity: A study highlighted that A549 cells exhibit high sensitivity to glutamine starvation, which correlates with their response to GPNA treatment. When subjected to GPNA, these cells showed marked reductions in viability along with increased apoptosis markers .
  • Role of GGT Inhibitors: The use of specific GGT inhibitors such as GGsToP was shown to prevent the cytotoxic effects induced by GPNA, reinforcing the role of GGT in mediating these effects .
  • Metabolic Implications: Glutamine metabolism plays a critical role in supporting tumor growth under hypoxic conditions. The inhibition caused by GPNA could potentially disrupt metabolic pathways essential for cancer cell survival .

Q & A

Basic Research Questions

Q. How is L-γ-glutamyl-P-nitroanilide monohydrate utilized as a substrate for γ-glutamyl transpeptidase (GGT) activity assays?

  • Methodology : The compound serves as a donor substrate in GGT assays, where its γ-glutamyl group is transferred to an acceptor (e.g., glycyl-glycine). The release of p-nitroaniline (pNA) is monitored spectrophotometrically at 405 nm. Initial rate kinetics are measured under optimized conditions (e.g., pH 8.0–8.5, 37°C) .
  • Experimental Design : Use 1–5 mM substrate concentrations in Tris-HCl or glycine-NaOH buffers. Include controls without acceptor substrates to account for non-enzymatic hydrolysis .

Q. What are the critical parameters for optimizing assay conditions when using this substrate?

  • Key Variables :

  • pH : GGT exhibits maximal activity at pH 8.0–8.4. Deviations >0.5 pH units reduce enzymatic efficiency .
  • Temperature : Standardize at 37°C for mammalian enzymes; microbial GGT may require lower temperatures (25–30°C) .
  • Substrate Stability : Prepare fresh solutions to avoid hydrolysis, which increases background absorbance .

Q. How to address inconsistencies in GGT activity measurements across different tissue sources?

  • Troubleshooting :

  • Enzyme Source : Mammalian kidney GGT has higher affinity (Km ~0.2–0.5 mM) compared to microbial isoforms (Km >1 mM) .
  • Interfering Substances : Pre-treat samples with EDTA to inhibit metalloproteases or dialysis to remove endogenous glutathione .

Advanced Research Questions

Q. What kinetic models explain the biphasic behavior observed in GGT assays using L-γ-glutamyl-P-nitroanilide?

  • Analysis : Fit data to a two-step ping-pong mechanism:
    v=Vmax[S]Km+[S]+[S]2Kiv = \frac{V_{\text{max}} [S]}{K_m + [S] + \frac{[S]^2}{K_i}}

where KiK_i accounts for substrate inhibition at high concentrations (>5 mM) .

  • Validation : Compare kinetic parameters (Km, Vmax) with alternative substrates (e.g., γ-glutamyl-7-amido-4-methylcoumarin) to confirm model robustness .

Q. How does the monohydrate form influence substrate solubility and assay reproducibility?

  • Physical Characterization :

  • Solubility : The monohydrate form enhances aqueous solubility (up to 10 mM in pH 8.0 buffer) compared to anhydrous variants .
  • Hydration Stability : Monitor via Raman spectroscopy; spectral shifts at 1,650 cm⁻¹ indicate dehydration, which alters kinetic properties .

Q. What structural modifications of L-γ-glutamyl-P-nitroanilide improve its specificity for GGT isoforms?

  • Structure-Activity Relationship (SAR) Studies :

  • Replace the p-nitroanilide group with fluorogenic groups (e.g., 4-methylumbelliferone) to enhance sensitivity for low-activity isoforms .
  • Modify the γ-glutamyl moiety with methyl groups to reduce non-specific binding to glutaminase .

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